molecular formula C11H16N2O2 B3079073 Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione CAS No. 106025-30-3

Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione

Cat. No.: B3079073
CAS No.: 106025-30-3
M. Wt: 208.26 g/mol
InChI Key: ANIJIOOZMMOXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, which includes a cyclopentane ring fused to a pyrrolo[1,2-a]pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopentanone derivative with a pyrrolo[1,2-a]pyrazine precursor can yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione include other pyrrolo[1,2-a]pyrazine derivatives, such as:

Uniqueness

What sets Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione apart is its specific spiro structure, which imparts unique biological activities and chemical reactivity. This structural feature makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-9-8-4-3-7-13(8)10(15)11(12-9)5-1-2-6-11/h8H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIJIOOZMMOXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N3CCCC3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145399
Record name Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106025-30-3
Record name Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106025-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione
Reactant of Route 2
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione
Reactant of Route 3
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione
Reactant of Route 4
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione
Reactant of Route 5
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione
Reactant of Route 6
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.